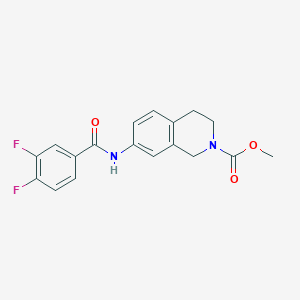
methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a carboxylate functional group attached to the isoquinoline ring, and a difluorobenzamido group attached at the 7th position of the ring. The presence of fluorine atoms and the benzamido group could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy . The presence of fluorine atoms would make it suitable for analysis using 19F NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylate and amide groups could potentially make it a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylate group could potentially make it acidic, and the fluorine atoms could influence its polarity .科学的研究の応用
Synthesis and Pharmacological Applications
A study by Bu et al. (2001) highlights the synthesis of compounds structurally similar to methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. These compounds, including 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, exhibited cytotoxic activity, particularly against colon 38 tumors in mice. This suggests potential applications in cancer treatment and pharmacological research (Bu et al., 2001).
Diagnostic Imaging and Tumor Proliferation Assessment
Dehdashti et al. (2013) explored the use of a similar compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), in PET imaging to evaluate tumor proliferation. This study highlights the potential of such compounds in diagnostic imaging and as markers for cellular proliferation in cancer research (Dehdashti et al., 2013).
Mass Spectrometry and Analytical Chemistry
Harvey (2000) studied derivatives of isoquinoline for their electrospray and collision-induced dissociation fragmentation spectra. This research is vital in understanding the analytical chemistry of isoquinoline derivatives, aiding in the development of analytical methods and mass spectrometry techniques (Harvey, 2000).
Organic Synthesis and Chemical Reactivity
Hiebl et al. (1999) described a general synthesis method for methyl isoquinoline-3-carboxylates, demonstrating the versatility of isoquinoline derivatives in organic synthesis. This contributes to the field of synthetic chemistry and the development of novel compounds (Hiebl et al., 1999).
将来の方向性
特性
IUPAC Name |
methyl 7-[(3,4-difluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXMJONFAKQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

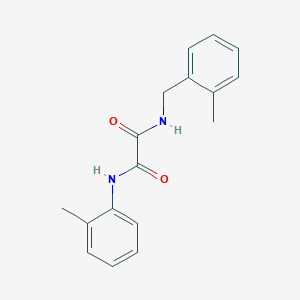
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
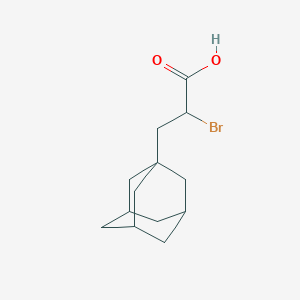
![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
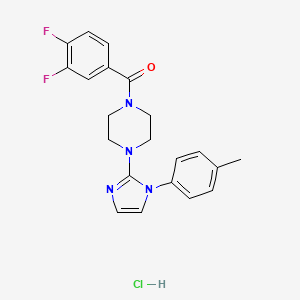
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)

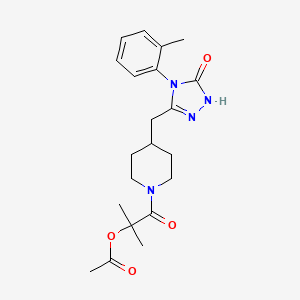
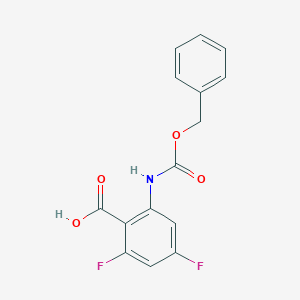
![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)